(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide
CAS No.:
VCID: VC8522706
Molecular Formula: C23H24N4O4S
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide -](/images/structure/VC8522706.png)
Description |
(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide is a complex organic molecule featuring a pyrimidine ring, a sulfamoyl group, and an enamide functional group. This compound belongs to the class of sulfamoyl-containing compounds, which are known for their potential biological activities, particularly in medicinal chemistry . Synthesis MethodsThe synthesis of this compound typically involves several key steps, utilizing techniques such as coupling reactions between aromatic and aliphatic components. The specific synthesis methods may vary based on the desired purity and yield of the final product . Potential ApplicationsGiven its sulfamoyl structure, this compound may exhibit biological activities similar to other sulfamoyl derivatives, which are known for their antibacterial properties. It could potentially inhibit bacterial enzymes involved in folate synthesis pathways. Additionally, its unique structure suggests potential applications in medicinal chemistry, particularly in drug development. Chemical Reactions and Mechanism of ActionThis compound can participate in various chemical reactions typical for amides and sulfamides. The mechanism of action likely involves interaction with biological targets such as enzymes or receptors. Inhibition studies would typically involve biochemical assays and molecular docking studies to determine binding affinities and inhibition constants. Availability and ResearchThe compound is available from suppliers like ChemDiv in various formats, including glass vials and 96-tube racks, facilitating research in different fields . Its availability supports ongoing research into its potential applications and biological activities. |
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Product Name | (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide |
Molecular Formula | C23H24N4O4S |
Molecular Weight | 452.5 g/mol |
IUPAC Name | (E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-ethoxyphenyl)prop-2-enamide |
Standard InChI | InChI=1S/C23H24N4O4S/c1-4-31-20-10-5-18(6-11-20)7-14-22(28)26-19-8-12-21(13-9-19)32(29,30)27-23-24-16(2)15-17(3)25-23/h5-15H,4H2,1-3H3,(H,26,28)(H,24,25,27)/b14-7+ |
Standard InChIKey | LAYRVVOGAJJYEY-VGOFMYFVSA-N |
Isomeric SMILES | CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
SMILES | CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Canonical SMILES | CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
PubChem Compound | 1186046 |
Last Modified | Apr 15 2024 |
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